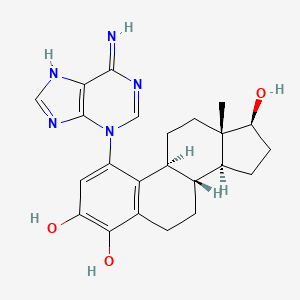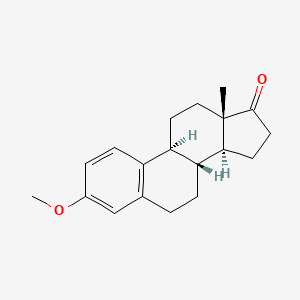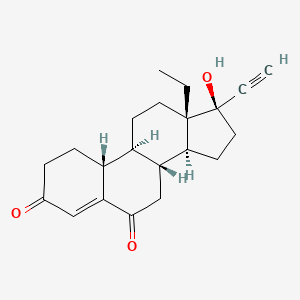
Iopamidol ep impurity F
Vue d'ensemble
Description
Iopamidol ep impurity F is a chemical compound with the molecular formula C16H20I3N3O6 and a molecular weight of 731.06 g/mol . It is an impurity of Iopamidol, which is commonly used as a contrast agent in X-ray imaging . The compound is characterized by its three iodine atoms, which contribute to its high molecular weight and density .
Méthodes De Préparation
The preparation of Iopamidol ep impurity F involves several synthetic routes and reaction conditions. One common method includes the reaction of 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid with various reagents to introduce the necessary functional groups . The industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with minimal impurities .
Analyse Des Réactions Chimiques
Iopamidol ep impurity F undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Iopamidol ep impurity F has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Iopamidol ep impurity F involves its interaction with various molecular targets and pathways. The compound’s iodine atoms contribute to its high radiopacity, making it useful in X-ray imaging . The specific pathways and molecular targets involved in its action are still under investigation, but it is believed to interact with various proteins and enzymes in the body .
Comparaison Avec Des Composés Similaires
Iopamidol ep impurity F can be compared with other similar compounds, such as:
Iopamidol impurity A: This compound has a similar structure but differs in the functional groups attached to the benzene ring.
Iopamidol impurity H: This compound also contains iodine atoms but has different substituents on the benzene ring.
Iodixanol impurity H: Another contrast agent impurity with a similar structure but different functional groups.
These compounds highlight the uniqueness of this compound in terms of its specific functional groups and molecular structure.
Propriétés
IUPAC Name |
1-N-(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-3-N,3-N-dimethylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O6/c1-6(25)14(26)21-13-11(18)8(15(27)20-7(4-23)5-24)10(17)9(12(13)19)16(28)22(2)3/h6-7,23-25H,4-5H2,1-3H3,(H,20,27)(H,21,26)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQCBLLGLPDKRP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869069-71-5 | |
| Record name | N1-(1,3-Dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triido-N3, N3-dimethylisophthalamid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869069715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4,6-TRIIDO-N3, N3-DIMETHYLISOPHTHALAMID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6T5U5FET2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/new.no-structure.jpg)



